molecular formula C18H21BrN4OS B2608011 N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251605-34-1

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2608011
CAS No.: 1251605-34-1
M. Wt: 421.36
InChI Key: LWXGERQCLXFWMT-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring, a piperidinyl-substituted pyrimidine ring, and a thioacetamide linkage. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Pyrimidine Formation: Construction of the pyrimidine ring, often through cyclization reactions.

    Thioacetamide Linkage: Formation of the thioacetamide bond, possibly through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioacetamide group to sulfoxide or sulfone.

    Reduction: Reduction of the brominated aromatic ring.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the bromine site.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
  • N-(2-fluoro-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the brominated aromatic ring and the piperidinyl-substituted pyrimidine ring also contributes to its distinct properties.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-13-5-6-15(14(19)11-13)21-17(24)12-25-18-20-8-7-16(22-18)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXGERQCLXFWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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